molecular formula C9H10FNO3 B3013605 1-Fluoro-2-isopropoxy-3-nitrobenzene CAS No. 1233955-78-6

1-Fluoro-2-isopropoxy-3-nitrobenzene

Cat. No. B3013605
M. Wt: 199.181
InChI Key: FHHZJUMUEUOSQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Fluoro-2-isopropoxy-3-nitrobenzene involves the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, resulting in a high yield of the compound. The structure of the synthesized compound has been confirmed using X-ray crystallography, 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR .

Molecular Structure Analysis

The crystal and molecular structure of similar fluorinated nitrobenzene compounds have been extensively studied, providing detailed insights into their coordination geometry, bond distances, and ring deformations. These studies have contributed to a better understanding of the structural properties of 1-Fluoro-2-isopropoxy-3-nitrobenzene .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including nucleophilic replacement reactions and reactions with sulphite and isopropoxide ions. The kinetics and mechanisms of these reactions have been investigated, shedding light on the reactivity and behavior of 1-Fluoro-2-isopropoxy-3-nitrobenzene in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-2-isopropoxy-3-nitrobenzene, such as its thermodynamic parameters, enthalpies of formation, vapor pressure, and phase diagrams, have been extensively studied using experimental techniques and computational approaches. These studies have provided valuable data on the stability and behavior of the compound under different conditions .

Relevant Case Studies

The synthesis and characterization of 1-Fluoro-2-isopropoxy-3-nitrobenzene have been supported by relevant case studies, including the successful application of the compound as a condensing reagent for peptide synthesis and the determination of its crystal and molecular structure. These case studies demonstrate the practical utility and structural properties of the compound in various research contexts .

A New Peptide Synthesis Using 2-Fluoro-1,3,5-trinitrobenzene. Syntheses of Thyrotropin Releasing Hormone and Leucine–Enkephalin Etude structurale de fluoramines aromatiques. I. Structure cristalline et moléculaire du (N-fluoro, N-tert-butyle)-1 amino trinitro-2,4,6 benzène, C10H11O6.N4F 1-Fluoro-2,5-dimethoxy-4-nitrobenzene The Studies on Synthesis of 3-Fluoro-4-NitroPhenol Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers.

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound similar to 1-Fluoro-2-isopropoxy-3-nitrobenzene, has been synthesized and characterized using various techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR. This study suggests that compounds like 1-Fluoro-2-isopropoxy-3-nitrobenzene can be synthesized with high yield and their structures can be comprehensively analyzed (Sweeney, McArdle, & Aldabbagh, 2018).

Applications in PET Imaging

Compounds such as f-[18F]fluoroethanol and 3-[18F]fluoropropanol have been synthesized for use in PET (Positron Emission Tomography) imaging. These compounds have demonstrated potential as nucleophiles in synthesizing PET tracers, which may suggest similar utility for 1-Fluoro-2-isopropoxy-3-nitrobenzene in this field (Pan et al., 2013).

Studies on Electron Attachment

The dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, has been investigated. This research could provide insights into the electronic properties of 1-Fluoro-2-isopropoxy-3-nitrobenzene, which might be relevant for materials science applications (Asfandiarov et al., 2007).

Chemical Reactivity Studies

Studies have explored the reactivity of compounds like 1-fluoro-3-nitrobenzene, which could provide insights into the behavior of 1-Fluoro-2-isopropoxy-3-nitrobenzene in various chemical reactions. These studies look into aspects like the relative mobility of functional groups and the mechanisms of their replacement in chemical reactions (Khalfina & Vlasov, 2005).

Safety And Hazards

1-Fluoro-2-isopropoxy-3-nitrobenzene is harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye, skin, and respiratory tract irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-3-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZJUMUEUOSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-isopropoxy-3-nitrobenzene

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